molecular formula C10H17NOS.HCl.1/2H2O B1574237 (-)-Cevimeline hydrochloride hemihydrate

(-)-Cevimeline hydrochloride hemihydrate

Cat. No. B1574237
M. Wt: 244.78
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Cevimeline hydrochloride hemihydrate, a novel muscarinic receptor agonist, is a candidate therapeutic drug for xerostomia in Sjogren/'s syndrome.  The general pharmacol. properties of this drug on the gastrointestinal, urinary, and reproductive systems and other tissues were investigated in mice, rats, guinea pigs, rabbits, and dogs. The in vitro metab. of SNI-2011 was also evaluated with rat and dog liver microsomes. After oral administration, plasma concns. of SNI-2011 reached to Cmax within 1 h in both species, suggesting that SNI-2011 was quickly absorbed, and then decreased with a t1/2 of 0.4-1.1 h. The bioavailability was 50% and 30% in rats and dogs, resp. Major metabolites in plasma were both S- and N-oxidized metabolites in rats and only N-oxidized metabolite in dogs, indicating that a large species difference was obsd. in the metab. of SNI-2011. Sex difference was also obsd. in the pharmacokinetics of SNI-2011 in rats, but not in dogs. In the in vitro study, chem. inhibition and pH-dependent studies revealed that the sulfoxidn. and N-oxidn. of SNI-2011 were mediated by cytochrome P 450 (CYP) and flavin-contg. monooxygenase (FMO), resp., in both species. In addn., CYP2D and CYP3A were mainly responsible for the sulfoxidn. in rat liver microsomes.

Scientific Research Applications

Structural and Physicochemical Properties

(-)-Cevimeline hydrochloride hemihydrate, a muscarinic receptor agonist, is formulated as a solid hydrochloride hemihydrate for pharmaceutical use due to its liquid base form at ambient conditions. The synthesis of cevimeline yields cis- and trans-isomers, with only the cis-isomer recognized as the active pharmaceutical ingredient (API). Structural and physicochemical investigations have revealed that the cis-isomer has less dense crystal packing, a lower melting point, and higher solubility compared to the trans-isomer (Stepanovs et al., 2016).

Pharmacological Properties

Cevimeline's efficacy in treating symptoms of xerostomia, particularly in Sjögren’s syndrome, has been well-documented. It functions as a muscarinic M3 agonist, stimulating salivary secretion effectively in both normal and impaired salivary gland function. Clinical trials have demonstrated its ability to increase salivary flow and improve xerostomia symptoms. Furthermore, cevimeline induces moderate and lasting increases in salivary flow, with effects maintained for at least 4 to 6 hours (Yasuda & Niki, 2002).

Salivation and Tear Secretion

Cevimeline has been shown to increase saliva and tear secretions through direct stimulation of muscarinic receptors in salivary and lacrimal glands. Its efficacy in increasing saliva secretion is observed in both normal and autoimmune disease mice, as well as in X-irradiated rats with saliva secretion defects (Iga et al., 1998).

Clinical Potential in Xerostomia

Clinical studies have demonstrated the effectiveness of cevimeline in improving salivary flow and subjective and objective symptoms in patients with xerostomia due to Sjögren’s syndrome. It has shown promising results in both short-term and long-term treatments (Shiozawa, 2002).

Efficacy Prediction in Sjögren’s Syndrome

The efficacy of cevimeline in treating xerostomia in Sjögren’s syndrome patients can be predicted by clinical and immunological factors. For example, patients with normal sialography findings, negative minor salivary gland biopsy, and absence of anti-La/SS-B antibodies have higher rates of improvement in salivary flow rates compared to those with positive findings (Yamada et al., 2007).

Long-Term Safety in Postirradiation Xerostomia

In a study assessing the long-term safety of cevimeline in treating radiation-induced xerostomia in head-and-neck cancer patients, cevimeline was generally well tolerated over 52 weeks. It showed significant improvement in dry mouth symptoms in most subjects (Chambers et al., 2007).

properties

Product Name

(-)-Cevimeline hydrochloride hemihydrate

Molecular Formula

C10H17NOS.HCl.1/2H2O

Molecular Weight

244.78

Origin of Product

United States

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